N-(2-chloro-4,5-dihydroxyphenyl)acetamide
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Overview
Description
N-(2-chloro-4,5-dihydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO3. It is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide typically involves the reaction of 2-chloro-4,5-dihydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2-chloro-4,5-dihydroxyaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,5-dihydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(2-chloro-4,5-dihydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,5-dihydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The hydroxyl groups play a crucial role in these interactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxy-phenyl)acetamide
- 2-chloro-N-(2,4-dinitrophenyl)acetamide
- N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Uniqueness
N-(2-chloro-4,5-dihydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
N-(2-chloro-4,5-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO3/c1-4(11)10-6-3-8(13)7(12)2-5(6)9/h2-3,12-13H,1H3,(H,10,11) |
InChI Key |
OKODNZVDTLGSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)O)O |
Origin of Product |
United States |
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